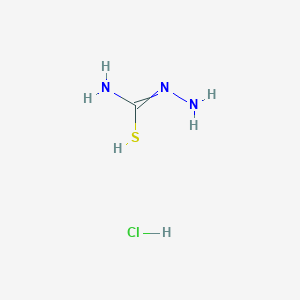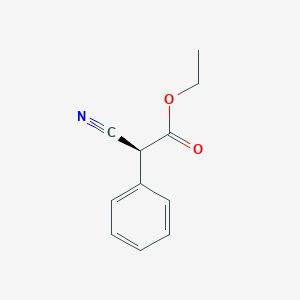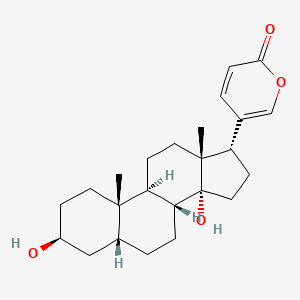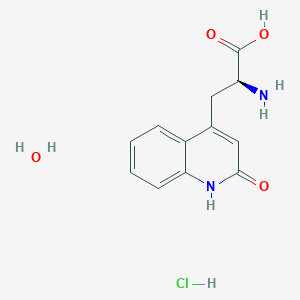
双(二亚苄基丙酮)二钯(0)
描述
Tris(dibenzylideneacetone) dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). The compound is a dark-purple/brown solid, which is modestly soluble in organic solvents .
Synthesis Analysis
Tris(dibenzylideneacetone) dipalladium(0) participates in the synthesis of azepane . The crystal structure of Pd2(dba)3 has been determined by three-dimensional X-ray data. Crystals of Pd2(dba)3 are reported to crystallize in the triclinic system .Molecular Structure Analysis
The molecular structure of Tris(dibenzylideneacetone) dipalladium(0) has been determined by three-dimensional X-ray data . The pair of Pd atoms are separated by 320 pm but are tied together by dba units .Chemical Reactions Analysis
Tris(dibenzylideneacetone) dipalladium(0) is used as a catalyst for various coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .Physical and Chemical Properties Analysis
Tris(dibenzylideneacetone) dipalladium(0) has a molar mass of 915.73 g·mol−1. It has a melting point of 152 to 155 °C .科学研究应用
不对称合成中的催化:它用作α-氨基酰胺的不对称合成中的催化剂,实现了高对映体过量(高达 99% ee) (Nanayakkara & Alper, 2003).
可溶钯物种的来源:此化合物用作催化的可溶钯物种的来源,并且作为合成复杂钯结构的前体。值得注意的是,市售样品可能含有大量的钯纳米颗粒 (Zalesskiy & Ananikov, 2012).
有机金属偶联反应:Tris(dibenzylideneacetone)dipalladium(0) 与其他试剂结合用于有机金属偶联反应,导致新的碳碳键形成 (Roy & Roy, 2009).
钯纳米颗粒的合成:它已被用于钯纳米颗粒和微结构的合成,这在催化和材料科学应用中具有重要意义 (Leonard & Franzen, 2009).
在医学研究中的潜力:值得注意的是,Tris(dibenzylideneacetone) dipalladium 在医学研究中显示出治疗效果,特别是在缓解免疫复合物介导的疾病,例如 IgA 肾病 (Wu et al., 2020).
可回收催化剂的制备:该配合物用于制备碳载钯可回收催化剂,在交叉偶联和氢化反应中表现出效率 (Yakukhnov et al., 2018).
诱导慢性淋巴细胞白血病 B 细胞凋亡:在肿瘤学研究中,它已有效诱导慢性淋巴细胞白血病的 B 细胞凋亡,呈现出潜在的治疗途径 (Kay et al., 2016).
作用机制
Target of Action
Tris(dibenzylideneacetone) dipalladium(0), also known as Pd2(dba)3, is an organopalladium compound . The primary targets of this compound are various biochemical reactions where it acts as a catalyst . It is known to facilitate oxidative addition reactions . In the context of cancer treatment, Tris(dibenzylideneacetone) dipalladium(0) has been found to target the STAT3 signaling pathway .
Mode of Action
The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centers are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . In cancer treatment, it abrogates the STAT3 signaling pathway by elevating the expression of SHP2 .
Biochemical Pathways
Pd2(dba)3 is used as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . These reactions are crucial in various biochemical pathways. In the context of cancer treatment, it affects the STAT3 signaling pathway .
Pharmacokinetics
It is known that the compound is a dark-purple/brown solid, which is modestly soluble in organic solvents . This solubility could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
As a catalyst, Pd2(dba)3 facilitates various biochemical reactions, leading to the production of desired compounds . In cancer treatment, Tris(dibenzylideneacetone) dipalladium(0) has been found to inhibit cell proliferation, migration, invasion, and regress tumor metastasis .
Action Environment
The action of Tris(dibenzylideneacetone) dipalladium(0) can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can affect its action, efficacy, and stability.
安全和危害
未来方向
Tris(dibenzylideneacetone) dipalladium(0) has shown significant antiproliferative activity against melanoma cells . It has also been found to be effective against melanoma growth in vitro and in vivo . Further preclinical evaluation of Tris(dibenzylideneacetone) dipalladium(0) and related complexes is warranted .
生化分析
Biochemical Properties
Tris(dibenzylideneacetone) dipalladium(0) has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the STAT3 signaling pathway in hepatocellular carcinoma and multiple myeloma cancer cells . This inhibition is achieved by elevating the expression of SHP2 .
Cellular Effects
Tris(dibenzylideneacetone) dipalladium(0) has significant effects on various types of cells and cellular processes. It has been shown to abrogate tumor progression in hepatocellular carcinoma and multiple myeloma preclinical models by regulating the STAT3 signaling pathway .
Molecular Mechanism
At the molecular level, Tris(dibenzylideneacetone) dipalladium(0) exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the STAT3 signaling pathway, which is a major oncogenic transcription factor that is constitutively activated in many types of human cancers .
Temporal Effects in Laboratory Settings
It is known that it has significant antiproliferative activity against melanoma cells .
Dosage Effects in Animal Models
The effects of Tris(dibenzylideneacetone) dipalladium(0) vary with different dosages in animal models. It has been found to have activity against B16 murine and A375 human melanoma in vivo .
Metabolic Pathways
It is known to inhibit several signaling pathways including activation of mitogen-activated protein kinase, Akt, Stat-3, and S6 kinase activation .
属性
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYTURSJDMMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tris(dibenzylideneacetone)dipalladium(0)?
A1: The molecular formula of tris(dibenzylideneacetone)dipalladium(0) is C51H42O3Pd2, and its molecular weight is 915.72 g/mol. []
Q2: What is the structure of tris(dibenzylideneacetone)dipalladium(0)?
A2: Tris(dibenzylideneacetone)dipalladium(0) features a "paddlewheel" structure with two palladium atoms bridged by three dibenzylideneacetone (dba) ligands. Each palladium atom coordinates to two double bonds of dba ligands, exhibiting a distorted square planar geometry. []
Q3: What are the typical spectroscopic characteristics of tris(dibenzylideneacetone)dipalladium(0)?
A3: Tris(dibenzylideneacetone)dipalladium(0) exhibits a characteristic deep purple to black color. It shows distinct signals in NMR (1H and 13C) spectroscopy corresponding to the dba ligands. Additionally, it displays characteristic absorption bands in UV-Vis spectroscopy, notably a strong absorption in the visible range (λmax = 528 nm). [, ]
Q4: How stable is tris(dibenzylideneacetone)dipalladium(0) in air and solution?
A4: Tris(dibenzylideneacetone)dipalladium(0) is moderately air stable in the solid state but slowly decomposes in solution to metallic palladium and dibenzylideneacetone. [] This decomposition is particularly noticeable in the presence of coordinating solvents or upon exposure to light and heat.
Q5: Why is tris(dibenzylideneacetone)dipalladium(0) widely used in organic synthesis?
A5: Tris(dibenzylideneacetone)dipalladium(0) is a valuable palladium(0) source that readily undergoes oxidative addition, enabling its use as a catalyst or precatalyst in various palladium-catalyzed cross-coupling reactions. [] These reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, are essential for forming carbon-carbon bonds and have widespread applications in organic synthesis, materials science, and medicinal chemistry.
Q6: Can you provide some examples of reactions where tris(dibenzylideneacetone)dipalladium(0) is used as a catalyst?
A6: Tris(dibenzylideneacetone)dipalladium(0) catalyzes a wide range of reactions, including:
- Suzuki-Miyaura coupling: Coupling of aryl or vinyl halides with organoboron compounds to form biaryl or alkene products. [, , ]
- Stille coupling: Coupling of aryl or vinyl halides with organotin compounds to form biaryl or alkene products. [, , ]
- Heck reaction: Coupling of aryl or vinyl halides with alkenes to form substituted alkenes. []
- Sonogashira coupling: Coupling of aryl or vinyl halides with terminal alkynes to form arylalkynes or enynes. []
- Buchwald-Hartwig amination: Coupling of aryl halides with amines to form arylamines. [, ]
Q7: What are the advantages of using tris(dibenzylideneacetone)dipalladium(0) as a catalyst?
A7: Tris(dibenzylideneacetone)dipalladium(0) offers several advantages as a catalyst:
Q8: How does tris(dibenzylideneacetone)dipalladium(0) activate in catalytic reactions?
A8: Tris(dibenzylideneacetone)dipalladium(0) typically requires activation in situ by dissociating one or more dba ligands to generate coordinatively unsaturated palladium(0) species. These species can then undergo oxidative addition with the substrate, initiating the catalytic cycle. [] The activation can be facilitated by external ligands like phosphines, amines, or carbenes, which stabilize the active palladium species and enhance catalytic activity and selectivity.
Q9: How does the choice of solvent affect reactions catalyzed by tris(dibenzylideneacetone)dipalladium(0)?
A9: The solvent choice can significantly impact the reactivity and selectivity of tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions. Polar aprotic solvents, such as tetrahydrofuran, toluene, dioxane, and dimethylformamide, are commonly used. The solvent can influence the solubility of reactants and catalysts, the rate of ligand dissociation, and the stability of reaction intermediates, ultimately affecting the reaction outcome. [, , ]
Q10: What are some challenges associated with using tris(dibenzylideneacetone)dipalladium(0) as a catalyst?
A10: Despite its numerous advantages, some challenges exist when using tris(dibenzylideneacetone)dipalladium(0):
Q11: Does tris(dibenzylideneacetone)dipalladium(0) have applications beyond catalysis?
A11: Yes, besides its extensive use in catalytic reactions, tris(dibenzylideneacetone)dipalladium(0) has also been explored in other areas:
- Nanoparticle synthesis: Acts as a precursor for preparing palladium nanoparticles with controlled size and morphology. [, , ]
Q12: What are the safety concerns associated with handling tris(dibenzylideneacetone)dipalladium(0)?
A12: Tris(dibenzylideneacetone)dipalladium(0) is harmful and requires careful handling.
Q13: How should tris(dibenzylideneacetone)dipalladium(0) be disposed of properly?
A13: Tris(dibenzylideneacetone)dipalladium(0) should be disposed of following local regulations and guidelines for hazardous waste. Do not release into the environment.
Q14: What are some ongoing research areas related to tris(dibenzylideneacetone)dipalladium(0)?
A14: Research on tris(dibenzylideneacetone)dipalladium(0) continues to expand its applications:
- Developing more efficient and selective catalytic systems: Exploring new ligands and reaction conditions to improve catalytic performance. []
- Understanding the mechanism of action: Investigating the reaction pathways and intermediates involved in tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)



![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)


![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)


